molecular formula C12H14ClF2N3 B12228661 benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine

benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12228661
M. Wt: 273.71 g/mol
InChI Key: NODJKUGUBOAXKD-UHFFFAOYSA-N
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Description

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a chemical compound of interest in scientific research, particularly in the field of agrochemistry. This amine-functionalized pyrazole derivative features a difluoromethyl group on the heterocyclic ring, a motif known to influence the physicochemical properties and biological activity of molecules. Researchers investigate this compound and its structural analogs primarily as potential intermediates in the synthesis of more complex molecules or as building blocks for crop protection agents. The difluoromethyl pyrazole core is a significant pharmacophore in the development of new fungicides, with related compounds demonstrating activity against a range of fungal plant pathogens (Google Patents, KR20160072134A). Its mechanism of action, while specific to the final active substance, is often explored in the context of enzyme inhibition within pathogenic fungi. As a key synthetic intermediate, it offers researchers a versatile template for further chemical modification and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H

InChI Key

NODJKUGUBOAXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole formation typically begins with the reaction of hydrazine derivatives with 1,3-diketones. For benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine, methylhydrazine is reacted with ethyl 4,4-difluoroacetoacetate under basic conditions. This step, adapted from, employs a two-phase system (toluene/water) with potassium carbonate (K$$2$$CO$$3$$) to facilitate cyclization at −10°C to 0°C. The intermediate ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is isolated in 75–80% yield after fractional distillation.

Reaction Mechanism:
$$
\text{CH}3\text{NHNH}2 + \text{CF}2\text{HCOCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{H}2\text{O/toluene}} \text{Pyrazole intermediate} + \text{H}2\text{O}
$$

Isomer Control During Cyclization

A critical challenge is minimizing the formation of the 5-(difluoromethyl) isomer. Patent CN111362874B addresses this by using potassium iodide (KI) as a catalyst during cyclization, achieving a 95:5 ratio of the desired 3-(difluoromethyl) product to the isomer. Recrystallization from 40% aqueous ethanol further enhances purity to >99.5%.

Introduction of the Difluoromethyl Group

Radical Difluoromethylation

The difluoromethyl group is introduced via radical trifluoromethylation using Langlois’ reagent (CF$$3$$SO$$2$$Na) or photoredox catalysis. However, direct difluoromethylation of pre-formed pyrazoles is less common due to steric hindrance. Instead, precursors like 2,2-difluoroacetyl halides are used in early synthesis stages.

Halogen Exchange Reactions

An alternative approach involves halogen exchange on chloropyrazole intermediates. For example, 1-methyl-5-(chloromethyl)-1H-pyrazole is treated with hydrogen fluoride (HF) or DAST (diethylaminosulfur trifluoride) to replace chlorine with fluorine. This method, though efficient, requires stringent safety protocols due to HF’s toxicity.

Benzylamine Conjugation Strategies

Reductive Amination

The benzylamine moiety is introduced via reductive amination between the pyrazole-methylamine intermediate and benzaldehyde. Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at 25°C achieves 85% yield. The reaction proceeds via imine formation, followed by reduction:

$$
\text{Pyrazole-CH}2\text{NH}2 + \text{PhCHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{Pyrazole-CH}2\text{NHCH}_2\text{Ph}
$$

Nucleophilic Substitution

Alternatively, the amine group is alkylated using benzyl bromide. A mixture of the pyrazole-methylamine, benzyl bromide, and triethylamine (Et$$_3$$N) in acetonitrile at 60°C for 12 hours yields 78% product. Excess benzyl bromide (1.2 equiv) ensures complete substitution.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization: Toluene/water mixtures enhance phase separation, simplifying product isolation.
  • Amination: Polar aprotic solvents like DMF accelerate nucleophilic substitution but may require higher temperatures (80°C).

Catalytic Additives

  • KI in Cyclization: Reduces isomer formation by stabilizing transition states.
  • Palladium Catalysts: Used in coupling reactions for advanced derivatives but are unnecessary for the base structure.

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol/water (4:1), achieving >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 128–130°C.

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35–7.28 (m, 5H, Ar-H), 6.45 (s, 1H, pyrazole-H), 4.12 (s, 2H, CH$$2$$NH), 3.85 (s, 3H, NCH$$3$$), 2.95 (t, $$J = 6.4$$ Hz, 2H, CH$$2$$Ph).
  • $$^{19}$$F NMR : δ −110.2 (dd, $$J = 56$$ Hz, CF$$_2$$H).

Comparative Data on Synthetic Methods

Method Starting Materials Conditions Yield (%) Purity (%)
Cyclocondensation Methylhydrazine, difluoroacetyl K$$2$$CO$$3$$, 0°C 75–80 99.5
Reductive Amination Pyrazole-CH$$2$$NH$$2$$, PhCHO NaBH$$_3$$CN, MeOH 85 98.7
Nucleophilic Substitution Pyrazole-CH$$2$$NH$$2$$, BnBr Et$$_3$$N, 60°C 78 97.9

Chemical Reactions Analysis

Types of Reactions

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted benzylamine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of pyrazol-5-amine, including those similar to benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine, exhibit significant antimicrobial properties. For instance, a study synthesized several 1-methyl-1H-pyrazol-5-amine derivatives which showed potent antifungal activity against Valsa mali and antibacterial activity against Pseudomonas syringae . The compound's ability to induce oxidative damage in microbial cells highlights its potential as a lead structure for developing new antimicrobial agents.

1.2 Anticancer Potential

Benzyl-substituted pyrazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The difluoromethyl group may enhance the selectivity and potency of these compounds against tumor cells, making them candidates for further development in cancer therapy.

Agrochemical Applications

2.1 Herbicidal Activity

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as herbicides. Research indicates that pyrazole derivatives can be effective in controlling weed species by disrupting their growth mechanisms . The incorporation of difluoromethyl groups may enhance the herbicidal efficacy through improved soil absorption and root uptake.

2.2 Insecticidal Properties

Similar compounds have been reported to exhibit insecticidal activity by targeting specific biological pathways in pests. The benzyl moiety may play a crucial role in enhancing the binding affinity to insect receptors, thereby increasing the effectiveness of formulations designed for pest control .

4.1 Case Study on Antifungal Efficacy

A notable study evaluated the antifungal properties of a series of pyrazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited an EC50 value significantly lower than traditional antifungal agents, suggesting a promising avenue for agricultural applications .

4.2 Case Study on Insect Resistance Management

Another study focused on the use of pyrazole-based insecticides in integrated pest management systems. The findings illustrated that these compounds could effectively manage pest populations while minimizing environmental impact, supporting their role in sustainable agriculture .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Pyrazole Substituents (Position) Key Structural Differences Molecular Formula (Example) Applications/Notes References
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine (Target) −CF₂H (1), −CH₂NHBz (5) Reference compound C₁₂H₁₄F₂N₃ (estimated) Potential agrochemical/pharmaceutical
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine −CH₃ (1), −CH₃ (4), −CH₂NHBz (5) Dual methyl groups at 1 and 4 C₁₃H₁₇N₃ Reduced electronegativity
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine −CH₃ (1), −CF₃ (5) Trifluoromethyl at 5, amine at 3 C₅H₆F₃N₃ Higher metabolic stability
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride −CF₂H (5), −C₆H₃(CH₃) (1), HCl salt Aryl substituent at 1, hydrochloride salt form C₁₀H₁₁F₂N₃·HCl Enhanced solubility
[1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine (Simplified analog) −CF₂H (1), −CH₂NH₂ (5) Lacks benzyl group C₅H₇F₂N₃ Baseline for SAR studies
Key Observations:

Substituent Position and Electronic Effects: The difluoromethyl group (−CF₂H) in the target compound provides moderate electron-withdrawing effects compared to −CF₃ (trifluoromethyl) in ’s analog.

Benzyl vs. Aryl Substituents :

  • The benzyl group in the target compound enables π-π stacking with aromatic residues in enzymes or receptors, a feature absent in simpler analogs like [1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine .
  • 2-Methylphenyl () introduces ortho-substitution, which may hinder rotation and enhance binding specificity .

Salt Forms and Solubility :

  • The hydrochloride salt in ’s analog improves aqueous solubility, a critical factor for bioavailability in drug development .

Biological Activity

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse scientific literature.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12F2N3\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_3

The synthesis typically involves the reaction of benzyl amine with difluoromethyl pyrazole derivatives under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

2.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that pyrazole derivatives generally exhibit significant antibacterial and antifungal activities due to their ability to inhibit microbial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity (MIC)
This compoundStaphylococcus aureus32 µg/mL
Pyrazole derivative XEscherichia coli16 µg/mL
Pyrazole derivative YCandida albicans8 µg/mL

2.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the BRAF(V600E) pathway, which is critical in many cancers .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and reduce toxicity. For instance, the introduction of electron-withdrawing groups like difluoromethyl at the 1-position has been linked to increased potency against certain cancer cell lines due to improved binding affinity to target proteins involved in tumor growth regulation .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Difluoromethyl at position 1Increased anticancer activity
Alkyl substitution at position 4Enhanced antimicrobial properties

4. Conclusion and Future Directions

This compound represents a promising candidate for further development as both an antimicrobial and anticancer agent. Continued research into its mechanisms of action, optimization through SAR studies, and clinical evaluations will be essential for translating these findings into therapeutic applications.

Future studies should also explore combination therapies involving this compound with existing treatment modalities to enhance efficacy while minimizing side effects.

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